1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
Description
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a fluorinated pyrazole derivative featuring a 2-fluoroethyl substituent at the 1-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modifications. The fluorine atom introduces electronegativity and metabolic stability, while the TMS-ethynyl group serves as a synthetic handle for further functionalization (e.g., Sonogashira coupling) .
Properties
Molecular Formula |
C10H15FN2Si |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-[1-(2-fluoroethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H15FN2Si/c1-14(2,3)7-4-10-8-12-13(9-10)6-5-11/h8-9H,5-6H2,1-3H3 |
InChI Key |
TWOMJNDZDRCEBC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The fluoroethyl and trimethylsilyl-ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The fluoroethyl and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations :
- TMS-Ethynyl Position : The 4-position of TMS-ethynyl (target, ) is sterically accessible for coupling reactions, whereas analogs with this group at the 5-position () may exhibit reduced reactivity due to steric hindrance.
- Lipophilicity : Trifluoromethyl (CF₃) and TMS groups () significantly enhance hydrophobicity, which is critical for membrane permeability in bioactive molecules.
Physicochemical Properties
- Hydrophobicity : The TMS-ethynyl group increases logP values, as demonstrated in analogs like 1-methyl-3-(trifluoromethyl)-5-TMS-ethynyl-pyrazole .
- Stability: Fluorine substituents improve metabolic stability, as noted for ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole, which is recommended for in vitro studies due to rapid in vivo degradation .
- Electronic Effects : The 2-fluoroethyl group in the target compound may exert moderate electron-withdrawing effects compared to the stronger inductive effect of CF₃ or fluorophenyl groups .
Biological Activity
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer, inflammation, and infections. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can be represented as follows:
- IUPAC Name: 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
- Molecular Formula: C8H12N2SiF
- Molecular Weight: 186.27 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole compounds, with a focus on their anticancer properties. The following sections summarize key findings related to the biological activity of 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and DNA fragmentation. It also disrupts microtubule organization, which is critical for cell division and survival .
- Selectivity: Studies demonstrate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is advantageous for reducing side effects during treatment .
Case Studies
Several case studies have investigated the anticancer potential of pyrazole derivatives similar to 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole:
- Study on PTA-1 (a related pyrazole):
- Structural Analysis:
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
